molecular formula C10H16N2 B1375473 3-[(Dimethylamino)methyl]-5-methylaniline CAS No. 884341-48-4

3-[(Dimethylamino)methyl]-5-methylaniline

Cat. No.: B1375473
CAS No.: 884341-48-4
M. Wt: 164.25 g/mol
InChI Key: GEBYHBHCQFEPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dimethylamino)methyl]-5-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to a methyl-substituted aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Reductive Alkylation: One common method for synthesizing 3-[(Dimethylamino)methyl]-5-methylaniline involves the reductive alkylation of 5-methylaniline with formaldehyde and dimethylamine. The reaction typically occurs in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

  • Mannich Reaction: Another approach is the Mannich reaction, where 5-methylaniline reacts with formaldehyde and dimethylamine under acidic conditions to form the desired product.

Industrial Production Methods:

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 3-[(Dimethylamino)methyl]-5-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 3-[(Dimethylamino)methyl]-5-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

Industry:

    Materials Science: The compound is utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties.

    Textile Industry: It is employed in the synthesis of dyes and colorants for textile applications.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound can act as an inhibitor or activator, depending on the specific pathway involved.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Similar in structure but lacks the methyl group on the aromatic ring.

    N-Methylaniline: Contains only one methyl group attached to the nitrogen atom.

    Aniline: The parent compound without any substituents on the nitrogen or aromatic ring.

Uniqueness:

3-[(Dimethylamino)methyl]-5-methylaniline is unique due to the presence of both the dimethylamino group and the methyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBYHBHCQFEPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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